2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, with the CAS number 946319-85-3, is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that includes an imidazole ring, a cyclohexyl group, and a fluorophenyl moiety, which contribute to its biological activity and chemical properties. Its molecular formula is , and it has a molecular weight of 359.5 g/mol.
This compound is classified under the category of thioacetamides due to the presence of a thioether functional group. It is synthesized for research purposes primarily in the field of pharmaceuticals, where its derivatives may exhibit significant biological activities.
The synthesis of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide involves multiple steps typically including:
Technical details regarding specific reagents, solvents, and conditions (e.g., temperature and time) can vary based on laboratory protocols but generally follow standard organic synthesis practices.
The molecular structure of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide can be represented as follows:
CC(=O)N(C1=CC=C(C=C1)F)SC2=NNC=C2C3CCCCC3
QXGRJOMWVLWHKW-UHFFFAOYSA-N
The structure features a five-membered imidazole ring attached to a cyclohexyl group and a fluorophenyl group via a thioether linkage, which is crucial for its biological interactions.
The compound can participate in various chemical reactions:
These reactions are fundamental for modifying the compound to enhance its pharmacological properties or to synthesize analogs with improved efficacy.
The mechanism of action for 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide likely involves:
The exact pathways depend on the biological context in which the compound is applied.
The physical properties of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide include:
Chemical properties involve reactivity patterns typical for thioethers and amides, including susceptibility to hydrolysis and nucleophilic attack.
This compound has potential applications in various scientific fields:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: